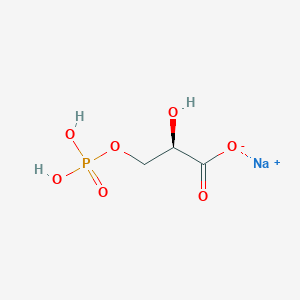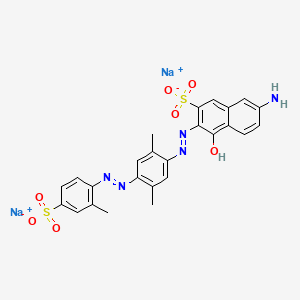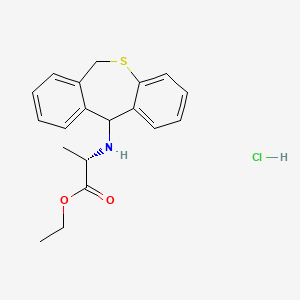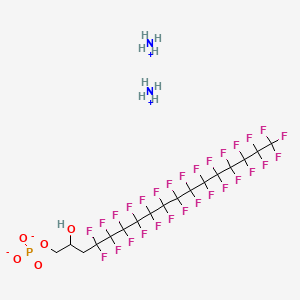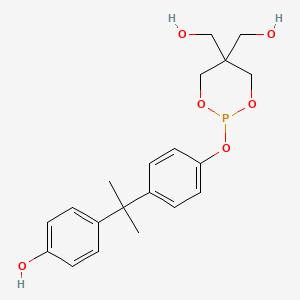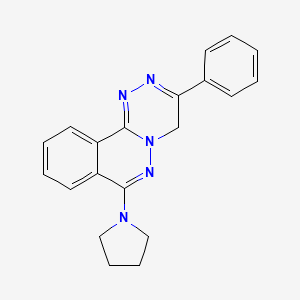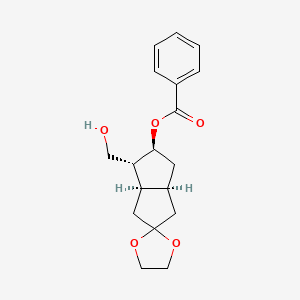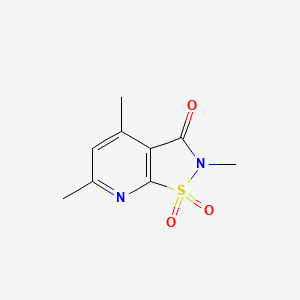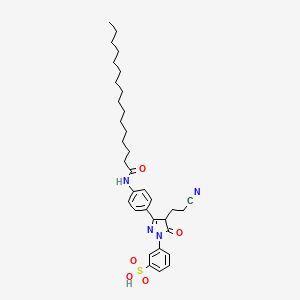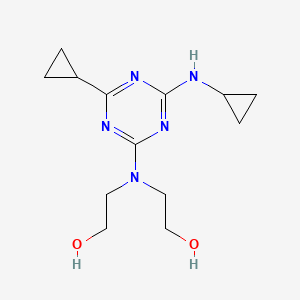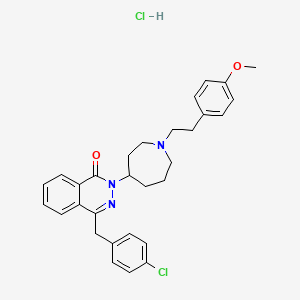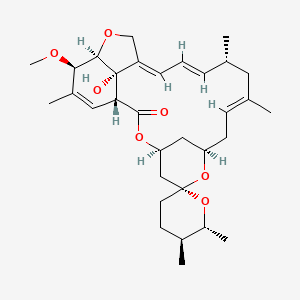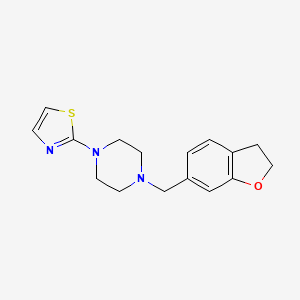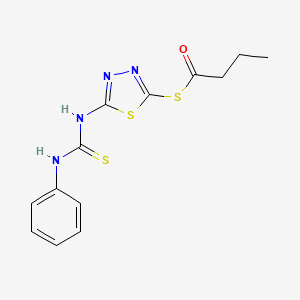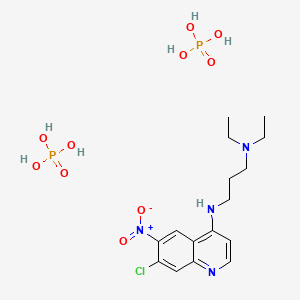
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate is a synthetic compound belonging to the quinoline family. This compound is known for its diverse applications in medicinal chemistry, particularly for its antimicrobial and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines .
Scientific Research Applications
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Medicine: Investigated for its potential antimalarial activity and other therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate involves its interaction with cellular components. It is believed to inhibit nucleic acid synthesis by intercalating into DNA, thereby disrupting the replication process . The compound also targets specific enzymes involved in cellular metabolism, contributing to its antimicrobial and antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial properties.
Quinacrine: Known for its use as an antiprotozoal agent.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, used in the treatment of autoimmune diseases.
Uniqueness
7-Chloro-4-((3-(diethylamino)propyl)amino)-6-nitroquinoline diphosphate is unique due to its specific structural features, such as the nitro group and the diethylamino propyl side chain. These modifications enhance its biological activity and make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
102259-65-4 |
|---|---|
Molecular Formula |
C16H27ClN4O10P2 |
Molecular Weight |
532.8 g/mol |
IUPAC Name |
N-(7-chloro-6-nitroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine;phosphoric acid |
InChI |
InChI=1S/C16H21ClN4O2.2H3O4P/c1-3-20(4-2)9-5-7-18-14-6-8-19-15-11-13(17)16(21(22)23)10-12(14)15;2*1-5(2,3)4/h6,8,10-11H,3-5,7,9H2,1-2H3,(H,18,19);2*(H3,1,2,3,4) |
InChI Key |
BOEXUUCLKBKHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


